Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Medicinal Chemistry Lipophilicity ADME

Methyl 3-chloro-6-fluoro-2-methoxybenzoate (CAS 1879026-27-3) is a polysubstituted benzoate ester with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol. It features a distinctive ortho-substitution pattern comprising a methoxy group, a chlorine atom, and a fluorine atom on the aromatic ring.

Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
CAS No. 1879026-27-3
Cat. No. B1436115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Chloro-6-fluoro-2-methoxybenzoate
CAS1879026-27-3
Molecular FormulaC9H8ClFO3
Molecular Weight218.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C(=O)OC)F)Cl
InChIInChI=1S/C9H8ClFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3
InChIKeyZSZJVUTUOUSJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Chloro-6-fluoro-2-methoxybenzoate (CAS 1879026-27-3): A Versatile Fluorinated Building Block for Medicinal Chemistry and Agrochemical Research


Methyl 3-chloro-6-fluoro-2-methoxybenzoate (CAS 1879026-27-3) is a polysubstituted benzoate ester with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . It features a distinctive ortho-substitution pattern comprising a methoxy group, a chlorine atom, and a fluorine atom on the aromatic ring. This compound is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research , with its physicochemical properties—including a density of 1.3±0.1 g/cm³ and a boiling point of 279.5±40.0 °C at 760 mmHg —and its electronic profile (LogP = 2.40) conferring specific utility in the synthesis of more complex bioactive molecules.

Why Generic Substitution of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate Fails in Research Applications


Substitution with structurally related benzoate esters, such as methyl 3-chloro-2-methoxybenzoate (CAS 92992-36-4) or methyl 6-fluoro-2-methoxybenzoate (CAS 178747-79-0), is not feasible for research applications requiring the specific 3-chloro-6-fluoro-2-methoxy substitution pattern. This unique arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups on the aromatic ring imparts a distinct electronic and steric environment that cannot be replicated by analogs lacking either halogen. The presence of both chlorine and fluorine atoms influences the compound's reactivity in cross-coupling reactions and its physicochemical properties, including lipophilicity (LogP = 2.40) , which directly impacts its performance as a building block in the synthesis of pharmaceuticals and agrochemicals.

Quantitative Differentiation of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate from Closest Structural Analogs


Lipophilicity (LogP) Comparison: Methyl 3-Chloro-6-fluoro-2-methoxybenzoate vs. Non-Fluorinated Analog

Methyl 3-chloro-6-fluoro-2-methoxybenzoate exhibits a calculated LogP of 2.40 , which is significantly higher than that of the non-fluorinated analog methyl 3-chloro-2-methoxybenzoate (LogP estimated ~1.9) . This increased lipophilicity, attributed to the presence of the fluorine atom, enhances membrane permeability and bioavailability, making the fluorinated compound more suitable for medicinal chemistry applications where improved ADME properties are desired.

Medicinal Chemistry Lipophilicity ADME

Purity Grade Analysis: NLT 98% vs. Standard 95%+ Offerings

Methyl 3-chloro-6-fluoro-2-methoxybenzoate is commercially available with a purity specification of NLT 98% , exceeding the standard 95%+ purity commonly offered for related analogs such as methyl 3-chloro-2-methoxybenzoate and methyl 6-fluoro-2-methoxybenzoate . This higher purity level reduces the risk of side reactions and simplifies purification steps in synthetic workflows.

Analytical Chemistry Quality Control Synthesis

Physical State and Handling: Crystalline Solid vs. Liquid/Oil Analogs

Methyl 3-chloro-6-fluoro-2-methoxybenzoate is a white crystalline powder , whereas many closely related benzoate esters, such as methyl 2-methoxybenzoate (CAS 606-45-1), are liquids at room temperature . This crystalline nature facilitates precise weighing, storage stability, and formulation into solid dosage forms, offering practical advantages in laboratory and industrial settings.

Solid-State Chemistry Formulation Handling

GHS Hazard Classification: Defined Irritancy Profile vs. Uncharacterized Analogs

The compound has a fully characterized GHS hazard profile, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, many structurally similar analogs, such as methyl 3-chloro-2-methoxybenzoate and methyl 6-fluoro-2-methoxybenzoate , lack publicly available GHS classifications, creating uncertainty in risk assessment and handling protocols. The availability of a defined safety profile enables compliant procurement, appropriate PPE selection, and streamlined institutional chemical approval.

Safety Regulatory Compliance Occupational Health

Optimal Research and Industrial Application Scenarios for Methyl 3-Chloro-6-fluoro-2-methoxybenzoate (CAS 1879026-27-3)


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates Requiring Enhanced Lipophilicity

Utilize methyl 3-chloro-6-fluoro-2-methoxybenzoate as a key building block in the synthesis of fluorinated pharmaceuticals where increased lipophilicity (LogP = 2.40) is predicted to improve membrane permeability and oral bioavailability . Its higher LogP relative to non-fluorinated analogs makes it particularly suitable for lead optimization programs targeting CNS or intracellular drug targets .

Agrochemical Research: Development of Novel Herbicides and Fungicides

Incorporate this building block into the design of new agrochemical agents, leveraging the unique electronic properties conferred by the chloro and fluoro substituents [1]. Fluorinated benzoate derivatives are known to serve as precursors for herbicides and fungicides [1], and the 3-chloro-6-fluoro-2-methoxy pattern may enhance target binding affinity or metabolic stability in plant protection applications.

Cross-Coupling Reactions: Suzuki-Miyaura and Related Transformations

Employ methyl 3-chloro-6-fluoro-2-methoxybenzoate as a substrate in palladium-catalyzed cross-coupling reactions after conversion to the corresponding boronic acid derivative . The presence of both chlorine and fluorine atoms offers orthogonal reactivity handles for sequential functionalization, enabling the construction of complex biaryl systems for pharmaceutical intermediates .

Analytical Method Development and Quality Control Standards

Use the high-purity (NLT 98%) crystalline material as a reference standard for HPLC, LC-MS, or NMR method development and validation . Its defined GHS hazard profile also facilitates the establishment of safe handling protocols in analytical laboratories.

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